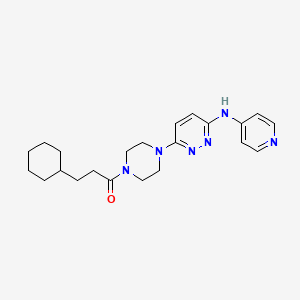
6-Ethoxypyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Aplicaciones Científicas De Investigación
Hepatitis C Virus Inhibition
6-Ethoxypyrimidine-4-carboxylic acid derivatives have shown promise in inhibiting the hepatitis C virus (HCV). A study by Stansfield et al. (2004) explored the use of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B polymerase, an essential enzyme for the virus's replication. This research led to the development of more effective inhibitors with improved activity against HCV (Stansfield et al., 2004).
Development of Novel Chemical Compounds
Research by Bakhite et al. (2005) involved the synthesis of various novel compounds using 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds are valuable in the development of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing the versatility of this compound in synthetic chemistry (Bakhite et al., 2005).
Catalytic Activities and Complex Formation
The work of Drabina et al. (2010) on 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, derived from this compound, led to the formation of stable complexes with Cu(II) ions. These complexes were used as catalysts for addition reactions in organic chemistry, demonstrating the potential of this compound derivatives in catalysis (Drabina et al., 2010).
Synthesis of Pyrimidines and Related Compounds
El-Dean and Abdel-Moneam (2002) reported on the synthesis of various pyrimidines and thienopyrimidines using 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione. This study highlights the use of this compound derivatives in the synthesis of structurally diverse pyrimidines, an important class of compounds in medicinal chemistry (El-Dean & Abdel-Moneam, 2002).
Propiedades
IUPAC Name |
6-ethoxypyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-3-5(7(10)11)8-4-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLBSYJNFTXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)



![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)

![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)


![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)
![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2597445.png)
![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)